Isokotomolide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Isokotomolide A is characterized by its unique chemical structure, which contributes to its biological activities. The compound's molecular formula and structural details are essential for understanding its interaction with biological systems.

Anticancer Properties

1. Inhibition of Lung Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of human non-small cell lung cancer (NSCLC) A549 cells. The mechanism involves:

- Cell Cycle Arrest : It blocks the cell cycle progression at the G0/G1 phase, leading to increased levels of p21/WAF1 and decreased levels of cyclins D1, E, and various cyclin-dependent kinases (Cdk2, Cdk4, Cdk6) in a p53-dependent manner .

- Induction of Apoptosis : The compound triggers apoptosis through the mitochondrial pathway, evidenced by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation .

2. Antimelanoma Activity

Recent studies have identified this compound as a promising agent against melanoma:

- Cell Viability : In vitro assays demonstrated that this compound effectively reduces cell viability in melanoma cell lines (B16F10, A2058, MeWo, and A375) in a concentration-dependent manner .

- Mechanisms of Action : It induces autophagy and apoptosis in melanoma cells. The activation of autophagy-related proteins was confirmed through Western blot analysis, while apoptosis was validated using annexin V-FITC/PI staining .

Antioxidant Properties

This compound exhibits significant antioxidant activity:

- Radical Scavenging Ability : It has been shown to possess effective free radical scavenging capabilities comparable to vitamin C. This property is crucial for potential applications in cancer prevention and cosmetic formulations .

- Metal Chelating Activity : The compound also demonstrates metal chelating properties, which may contribute to its overall antioxidant efficacy .

Study 1: Lung Cancer Research

In a pivotal study published in the European Journal of Pharmacology, researchers demonstrated that this compound inhibits NSCLC cell proliferation by inducing apoptosis via p53-mediated pathways. The study provided robust evidence supporting its use as a potential therapeutic agent for lung cancer treatment .

Study 2: Melanoma Treatment

A more recent investigation focused on the effects of this compound on melanoma cells. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving the mitogen-activated protein kinase (MAPK) pathway. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Phosphorylation of p53 at Ser15

IKA induces p53 phosphorylation at Ser15, disrupting its interaction with MDM2 and stabilizing p53. This post-translational modification prevents MDM2-mediated ubiquitination and degradation of p53 .

Mechanism :

-

IKA binds to p53, promoting phosphorylation via upstream kinases (e.g., ATM/ATR) .

-

Phosphorylated Ser15 sterically blocks MDM2’s hydrophobic pocket, preventing p53-MDM2 binding .

Induction of Mitochondrial Apoptosis

IKA activates the intrinsic apoptotic pathway via mitochondrial destabilization.

Pathway :

-

Mitochondrial permeability transition : IKA upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2 .

-

Caspase cascade : Cytochrome c release triggers caspase-9 activation, leading to caspase-3 cleavage and apoptosis .

Extraction and Isolation Reactions

IKA is isolated via solvent extraction and chromatographic purification from Cinnamomum kotoense leaves .

Key Observations :

-

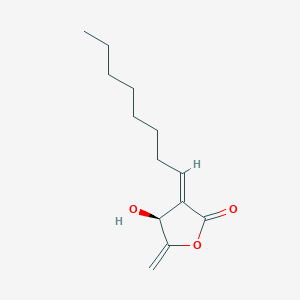

IKA’s structure: (3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one (C13H20O3) .

-

Stability: Retains activity in DMSO stock solutions at -20°C for >6 months .

Redox Activity and Radical Interactions

While IKA lacks direct antioxidative properties , it modulates redox-sensitive pathways:

| Assay | Result | Implication | Source |

|---|---|---|---|

| Reducing power assay | No significant activity vs BHA | Non-antioxidant mechanism | |

| MAPK pathway modulation | ERK/JNK phosphorylation | Apoptosis induction in melanoma |

Note : IKA’s bioactivity is attributed to electrophilic interactions with cellular targets (e.g., kinases), though specific covalent adducts remain uncharacterized .

Synthetic and Degradative Reactions

No synthetic routes for IKA are reported in the literature. Degradation studies indicate:

Propiedades

Fórmula molecular |

C13H20O3 |

|---|---|

Peso molecular |

224.3 g/mol |

Nombre IUPAC |

(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |

Clave InChI |

GTRPOAYDIMUHJJ-LMMOQWNQSA-N |

SMILES isomérico |

CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |

SMILES canónico |

CCCCCCCC=C1C(C(=C)OC1=O)O |

Sinónimos |

isokotomolide A kotomolide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.